Product packaging for O,O'-Di-p-toluoyl-D-tartaric anhydride(Cat. No.:CAS No. 156835-63-1)

O,O'-Di-p-toluoyl-D-tartaric anhydride

Cat. No.: B586083
CAS No.: 156835-63-1
M. Wt: 368.341
InChI Key: BCIJHROJBLWCLV-HOTGVXAUSA-N
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Description

Contextual Significance in Enantioselective Transformations

The primary significance of O,O'-Di-p-toluoyl-D-tartaric anhydride (B1165640) in contemporary chemistry lies in its role as the immediate precursor to O,O'-Di-p-toluoyl-D-tartaric acid. This diacid is a widely utilized chiral resolving agent, particularly for the separation of racemic mixtures of amines through the formation of diastereomeric salts. tudelft.nlpsu.edu The synthesis of the anhydride is a critical step in the production of this important resolving agent. pw.edu.pl

While less common, O,O'-diacyltartaric anhydrides, as a class of compounds, are also employed directly in enantioselective transformations. They can act as chiral acylating agents in the kinetic resolution of racemic alcohols and amines. pw.edu.pl In these reactions, the anhydride selectively acylates one enantiomer of the racemate at a faster rate, allowing for the separation of the two enantiomers. The anhydride's rigid, chiral structure is key to its ability to differentiate between the enantiomers of a substrate. Furthermore, such anhydrides have been used for the desymmetrization of meso-diols, a powerful strategy for creating multiple stereocenters in a single operation. nih.govbeilstein-journals.org

Historical Development and Evolution of Research Perspectives

The history of O,O'-Di-p-toluoyl-D-tartaric anhydride is intrinsically linked to the broader history of tartaric acid in stereochemistry. The journey began with Louis Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848, which laid the foundation for the field. rsc.org Initially, tartaric acid itself was used as a resolving agent.

The evolution of research led to the modification of tartaric acid to enhance its effectiveness and expand its applications. The development of O,O'-diacyltartaric acids, such as the dibenzoyl and di-p-toluoyl derivatives, provided resolving agents with different steric and electronic properties, allowing for the resolution of a wider range of racemic compounds. psu.edu The synthesis of these diacids proceeds through their respective anhydrides.

Scope and Research Focus of this compound

Current research interest in this compound is primarily centered on its efficient synthesis and its role as a stable, storable precursor to the widely used O,O'-Di-p-toluoyl-D-tartaric acid. Patents and studies often detail optimized processes for its production from D-tartaric acid and p-toluoyl chloride. pw.edu.plnih.gov

A secondary, though less explored, area of research is the direct use of O,O'-diacyltartaric anhydrides, including the toluoyl derivative, as chiral acylating agents. This includes their application in the kinetic resolution of alcohols and amines, and the desymmetrization of meso compounds. However, specific and detailed research findings for this compound in these direct applications are less prevalent in the literature compared to its diacid counterpart or other derivatives like O,O'-diacetyl-L-tartaric anhydride. sigmaaldrich.com

The following tables provide an overview of the physical and chemical properties of the compound, a summary of a typical synthesis, and a general representation of its application in kinetic resolution, which is more broadly documented for the class of diacyltartaric anhydrides.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name [(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate sigmaaldrich.com
Molecular Formula C20H16O7 sigmaaldrich.com
Molecular Weight 368.34 g/mol sigmaaldrich.com
CAS Number 156835-63-1 sigmaaldrich.com
Appearance White to off-white powder or crystalline powder researchgate.net

Interactive Data Table: Representative Synthesis of this compound

StepReactantsReagents/SolventsConditionsProductSource
1D-tartaric acid, p-toluoyl chlorideToluene (B28343), Copper sulfate (B86663) (catalyst)Stirring, dropwise addition of p-toluoyl chloride, reaction for 6 hoursThis compound pw.edu.pl
2This compoundWater, TolueneReflux for 4-6 hours, then coolingO,O'-Di-p-toluoyl-D-tartaric acid pw.edu.pl

Interactive Data Table: Generalized Application in Kinetic Resolution

Substrate TypeReagentResultGeneral FindingSource
Racemic AlcoholsO,O'-diacyltartaric anhydridesEnantioselective acylationOne enantiomer is acylated faster, allowing for separation. pw.edu.pl
Racemic AminesO,O'-diacyltartaric anhydridesEnantioselective acylationKinetic resolution is a potential application, though less common than diastereomeric salt formation with the corresponding diacid. tudelft.nlmdpi.com
meso-DiolsO,O'-diacyltartaric anhydridesDesymmetrizationThe anhydride can selectively acylate one of the two enantiotopic hydroxyl groups. nih.govbeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O7 B586083 O,O'-Di-p-toluoyl-D-tartaric anhydride CAS No. 156835-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIJHROJBLWCLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717804
Record name (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156835-63-1
Record name O,O′-Di-p-toluoyl-D-tartaric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156835-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for O,o Di P Toluoyl D Tartaric Anhydride

Acylation-Dehydration Strategies

The formation of O,O'-Di-p-toluoyl-D-tartaric anhydride (B1165640) from D-tartaric acid involves a tandem reaction sequence where the hydroxyl groups are acylated and the dicarboxylic acid moiety is simultaneously dehydrated to form the cyclic anhydride.

Synthesis from D-Tartaric Acid and p-Toluoyl Chloride

The most direct route to O,O'-Di-p-toluoyl-D-tartaric anhydride is the reaction of D-tartaric acid with p-toluoyl chloride. google.compw.edu.pl This process serves as both an acylation of the hydroxyl groups and a dehydration to form the five-membered anhydride ring. pw.edu.pl Typically, the reaction requires at least three molar equivalents of the acid chloride for every mole of tartaric acid. pw.edu.pl Two equivalents are consumed in the O-acylation of the secondary hydroxyl groups, while the third facilitates the cyclization to the anhydride. pw.edu.pl

The reaction is often conducted at elevated temperatures, ranging from 120°C to 170°C, and can be performed without a solvent. pw.edu.pl However, a notable drawback of the solvent-free approach is the tendency of the reaction mixture to thicken and solidify, which can complicate handling and purification. pw.edu.pl To circumvent this, the reaction can be carried out in a high-boiling point solvent like toluene (B28343). google.com In one patented method, D-tartaric acid is treated with p-toluoyl chloride in toluene, using a catalyst to drive the reaction. google.com Another approach involves the in situ generation of p-toluoyl chloride from p-toluic acid and a chlorinating agent, such as thionyl chloride, followed by reaction with D-tartaric acid. google.com

ReactantsStoichiometry (Chloride:Acid)SolventTemperatureNotesSource(s)
D-Tartaric Acid, p-Toluoyl Chloride~3.2 : 1None120-170 °CReaction mixture can solidify, making removal and purification difficult. pw.edu.pl
D-Tartaric Acid, p-Toluoyl Chloride1 ~ 3 parts chloride to 1 part acid (by weight)TolueneRefluxA catalyst is employed to improve reaction rate and yield. google.com
D-Tartaric Acid, p-Toluic Acid, Thionyl Chloride1.2 ~ 2.5 molar ratio of SOCl₂ to p-toluic acidToluene or BenzeneRefluxp-Toluoyl chloride is formed in situ. google.com

Dehydration of O,O'-Di-p-toluoyl-D-tartaric Acid

An alternative pathway to the anhydride involves the dehydration of pre-synthesized O,O'-Di-p-toluoyl-D-tartaric acid. pw.edu.pl This method separates the acylation and cyclization steps. The dehydration can be accomplished using various chemical dehydrating agents. pw.edu.pl Reagents such as thionyl chloride or acetic anhydride are effective for this transformation, converting the diacid into its corresponding cyclic anhydride. pw.edu.pl

Catalytic Approaches in Anhydride Formation

Several types of catalysts have been explored:

Metal Sulfates: A patented process utilizes copper sulfate (B86663) or ferrous sulfate as a catalyst for the reaction in toluene. google.com The addition of these catalysts is reported to substantially shorten the reaction duration. google.com

Lewis Acids: Traditional Lewis acids such as ferric chloride, zinc chloride, and aluminum chloride have been used as catalysts. pw.edu.plgoogle.com However, their application can be problematic; ferric chloride may lead to undesirable coloration of the product, while zinc chloride and aluminum chloride can result in lower yields. google.com

Boron Trifluoride: Boron trifluoride has been identified as a particularly effective catalyst for the reaction between tartaric acid and aromatic carboxylic anhydrides or chlorides in the presence of a chlorinating agent. google.com

Amides: N,N-dimethylformamide (DMF) has been employed as a catalyst in a process where p-toluoyl chloride is generated in situ from p-toluic acid and thionyl chloride. google.com

CatalystReactantsSolventKey Advantages/DisadvantagesSource(s)
Copper Sulfate / Ferrous SulfateD-Tartaric Acid, p-Toluoyl ChlorideTolueneReduces reaction time, improves yield. google.com
Ferric Chloride, Zinc Chloride, Aluminum ChlorideTartaric Acid, Benzoyl ChlorideVariousCan cause product coloration (FeCl₃) or low yields (ZnCl₂, AlCl₃). google.com
Boron TrifluorideTartaric Acid, Aromatic Carboxylic Anhydride/ChlorideNot specifiedHigh yield and purity. google.com
N,N-dimethylformamide (DMF)D-Tartaric Acid, p-Toluic Acid, Thionyl ChlorideTolueneUsed in an in situ generation method. google.com

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield, ensuring product purity, and developing cost-effective, scalable, and environmentally conscious processes.

Reaction Condition Studies and Yield Enhancement

The optimization of similar chemical processes, such as the synthesis of O,O′-dibenzoyltartaric acid from its anhydride, has successfully utilized statistical methods like factorial design to increase yields significantly, demonstrating a powerful tool for process enhancement that could be applied here. researchgate.net The temperature profile is also a critical parameter; reactions involving acid chlorides are typically run at high temperatures, between 40°C and 170°C, where higher temperatures generally correlate with shorter reaction times. google.com

Solvent Selection and Recyclability

The choice of solvent plays a significant role in reaction efficiency, product handling, and process sustainability. While the synthesis can proceed without a solvent, this can lead to a thick, solid mass that is difficult to manage. pw.edu.pl

The use of an appropriate solvent mitigates these issues. Toluene is a frequently cited solvent for this reaction. google.comgoogle.com It is effective in dissolving the reactants and facilitating a homogenous reaction mixture. google.com A key advantage highlighted in a patented method is the ability to recycle the toluene solvent from both the anhydride formation step and the subsequent hydrolysis step. google.com This recyclability lowers raw material costs and reduces the environmental footprint of the manufacturing process, making it more suitable for large-scale industrial operation. google.com Other aromatic hydrocarbons, such as benzene, have also been proposed as suitable solvents. google.com

Kinetic Studies of this compound Formation

While specific kinetic studies on the formation of this compound are not extensively documented in publicly available literature, significant insights can be drawn from kinetic research conducted on analogous compounds, such as O,O'-dibenzoyl-L-tartaric anhydride. acs.orgacs.org The synthesis of these diacyltartaric anhydrides typically involves the reaction of tartaric acid with an acylating agent, and the kinetic profile of such reactions provides a foundational understanding of the factors influencing the formation of the target anhydride.

Detailed research into the synthesis of O,O'-dibenzoyl-L-tartaric anhydride from L-tartaric acid and benzoyl chloride has shown the reaction to follow pseudo-first-order kinetics. acs.org This suggests that the reaction rate is primarily dependent on the concentration of one reactant, likely tartaric acid, as the acylating agent is often used in excess. The process is a complex heterogeneous solid-liquid-gas system, which presents challenges in kinetic analysis. acs.org

A study on the synthesis of dibenzoyl-L-tartaric anhydride systematically investigated the influence of temperature on the reaction rate constant. acs.org The findings from this research offer a valuable framework for understanding the potential kinetic behavior of the formation of this compound.

Detailed Research Findings

In the kinetic investigation of O,O'-dibenzoyl-L-tartaric anhydride synthesis, the degree of conversion was monitored over time at various temperatures. acs.org The data indicated a clear dependence of the reaction rate on temperature, with higher temperatures leading to a faster conversion to the anhydride.

The relationship between the natural logarithm of the concentration of the limiting reactant and time was found to be linear, confirming the pseudo-first-order nature of the reaction. acs.org The Arrhenius equation was applied to determine the activation energy of the reaction, providing a quantitative measure of the temperature sensitivity of the reaction rate.

The following tables summarize the type of data typically generated in such a kinetic study. While this data is for the dibenzoyl analogue, it illustrates the expected kinetic behavior for the formation of this compound.

Table 1: Illustrative Conversion Data for Diacyltartaric Anhydride Synthesis at Various Temperatures

Time (min)Conversion at 80°C (%)Conversion at 90°C (%)Conversion at 100°C (%)
0000
30254060
60456585
90608095
1207090>98

Note: This table is illustrative and based on the general findings for analogous reactions.

Table 2: Illustrative Pseudo-First-Order Rate Constants and Correlation Coefficients

Temperature (°C)Pseudo-First-Order Rate Constant (k') (min⁻¹)Correlation Coefficient (R²)
800.0100.991
900.0180.995
1000.0310.993

Note: This table is illustrative and based on the general findings for analogous reactions.

Factors that influence the kinetics of this compound formation, as inferred from synthetic methodologies, include:

Temperature: As demonstrated in kinetic studies of similar reactions, temperature is a critical factor. Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to decomposition. google.com

Catalysts: The use of catalysts such as copper sulfate, Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂), or mineral acids can significantly affect the reaction rate by lowering the activation energy. pw.edu.plgoogle.com The reaction may proceed at a lower temperature in the presence of a catalyst, making the process safer and more efficient. pw.edu.pl

Reactant Concentration: The molar ratio of reactants, specifically the excess of the acylating agent (p-toluoyl chloride), will influence the reaction kinetics. pw.edu.pl

Advanced Applications of O,o Di P Toluoyl D Tartaric Anhydride in Enantioselective Processes

Chiral Resolution Strategies Utilizing O,O'-Di-p-toluoyl-D-tartaric Anhydride (B1165640) Derivatives

Chiral resolution is a technique used to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. O,O'-Di-p-toluoyl-D-tartaric anhydride and its corresponding diacid are pivotal in these strategies, primarily through the formation of diastereomers that possess different physical properties, allowing for their separation.

Diastereomeric Salt Formation with Amines

The most prevalent application of O,O'-di-p-toluoyl-D-tartaric acid, which is readily formed from its anhydride, is the resolution of racemic amines through diastereomeric salt formation. rsc.orgnbinno.comchemimpex.com The acidic nature of the tartaric acid derivative allows it to react with basic amines to form salts. When a racemic amine ((R)-amine and (S)-amine) is reacted with an enantiomerically pure chiral acid like (+)-O,O'-di-p-toluoyl-D-tartaric acid ((+)-DTTA), a mixture of two diastereomeric salts is produced: ((R)-amine)-(+)-DTTA and ((S)-amine)-(+)-DTTA. These diastereomers are not mirror images and thus exhibit different solubilities, melting points, and spectroscopic characteristics, which can be exploited for their separation, typically by fractional crystallization. rsc.orgresearchgate.net

The successful separation of diastereomeric salts is contingent on the differences in their physicochemical properties, particularly solubility. The rational design of these salts involves considering the structures of both the racemic compound and the resolving agent to maximize these differences. Molecular modeling and simulation can be employed to understand the intermolecular interactions that govern the crystal packing of the diastereomeric salts. researchgate.net The formation of specific hydrogen bonding networks and steric interactions can lead to one diastereomer crystallizing preferentially from the solution.

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that can theoretically convert a racemate entirely into a single desired enantiomer. This process combines the resolution of diastereomeric salts with an in-situ racemization of the undesired enantiomer in the solution phase. As the less soluble diastereomeric salt crystallizes, the equilibrium of the racemizing undesired enantiomer in the solution is shifted, leading to its conversion to the desired enantiomer, which then crystallizes. This dynamic process can significantly enhance the yield of the target enantiomer beyond the 50% limit of classical resolution. While the principle is well-established, specific examples detailing the use of this compound in CIAT of amines require further investigation.

O,O'-Di-p-toluoyl-D-tartaric acid has proven effective in the resolution of various classes of amines, including primary and secondary amines, which are common structural motifs in pharmaceuticals. For instance, it has been successfully used in the resolution of the bronchodilator albuterol and the calcium channel blocker amlodipine (B1666008). nbinno.comgoogle.com

Table 1: Examples of Amine Resolution using O,O'-Di-p-toluoyl-D-tartaric Acid

Racemic AmineResolving AgentIsolated EnantiomerYieldOptical Purity (ee)Reference
AlbuterolO,O'-Di-p-toluoyl-D-tartaric acid(R)-Albuterol38% (initial separation)99.5% nbinno.com
AmlodipineO,O'-Di-p-toluoyl-D-tartaric acid(S)-AmlodipineNot specifiedHigh google.com

Note: The table presents data for the diacid derivative, which is directly related to the anhydride.

Resolution of Racemic Alcohols via Ester Formation Facilitated by Anhydride Intermediates

While salt formation is not applicable to non-basic compounds like alcohols, this compound can serve as a chiral acylating agent to resolve racemic alcohols. The reaction of the anhydride with a racemic alcohol results in the formation of two diastereomeric esters. libretexts.org Similar to diastereomeric salts, these esters possess distinct physical properties and can be separated by methods such as chromatography or crystallization. Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure alcohols. A patent describes the synthesis of O,O'-di-p-toluoyl-D-tartaric acid via the hydrolysis of its solid anhydride intermediate, which is formed from D-tartaric acid and p-toluoyl chloride. google.com This indicates the stability and potential for isolation of the anhydride for such applications.

Kinetic Resolution Methodologies Involving this compound

Kinetic resolution is another powerful strategy for separating enantiomers based on the differential rates of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, it can be used as a chiral acylating agent in the kinetic resolution of racemic alcohols and amines. One enantiomer of the racemate will react faster with the anhydride than the other, leading to an enrichment of the unreacted enantiomer and the formation of the acylated product of the more reactive enantiomer. This method is particularly useful when the diastereomeric products are difficult to separate by crystallization. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. High selectivity factors are necessary to achieve high enantiomeric excess for both the recovered starting material and the product. While the concept is sound, specific and detailed research findings on the use of this compound as the primary reagent in kinetic resolutions are not extensively documented in the reviewed literature.

Supramolecular Chemistry Approaches in Chiral Recognition with Di-p-toluoyl-D-tartaric Acid Derivatives

The principle of chiral recognition, where a chiral molecule selectively interacts with one enantiomer of another chiral compound, is fundamental to many separation and sensing technologies. Derivatives of O,O'-Di-p-toluoyl-D-tartaric acid are highly effective in this regard due to their defined spatial arrangement of functional groups, which can engage in specific non-covalent interactions such as hydrogen bonding and π-π stacking.

Recent research has demonstrated the use of O,O'-Di-p-toluoyl-D-tartaric acid in enantioselective recognition through supramolecular interactions. In one study, the photoluminescence (PL) response of a chiral aggregation-induced emission luminogen (AIEgen), R-TPE-Am, was used to recognize the enantiomers of di-p-toluoyl-tartaric acid. The study found a significant difference in the PL quenching efficiency when the AIEgen interacted with the D- and L-enantiomers of the acid, indicating a high degree of chiral recognition in the supramolecular assembly. rsc.org This selective interaction is crucial for the development of chiral sensors and for understanding the mechanisms of enantioselectivity. The formation of these host-guest complexes, driven by multiple weak interactions, allows for the discrimination between enantiomers in a solution or crystalline state. rsc.org

Role as a Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

O,O'-Di-p-toluoyl-D-tartaric acid and its anhydride are extensively used as chiral auxiliaries and precursors for chiral ligands in asymmetric synthesis. chemimpex.comchemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

The primary role of O,O'-Di-p-toluoyl-D-tartaric acid as a chiral auxiliary is to induce high stereoselectivity in organic reactions. chemimpex.com This is often achieved through the formation of diastereomeric salts with racemic compounds, particularly amines. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization.

For instance, O,O'-Di-p-toluoyl-D-tartaric acid is employed as a chiral resolving agent for racemic mixtures. In the resolution of racemic ibuprofen (B1674241), (S)-(+)-Ibuprofen was found to have a strong recognition ability for the D-enantiomer of di-p-toluoyl-tartaric acid (D-DTTA), leading to the precipitation of the corresponding diastereomeric salt. researchgate.net Similarly, it has been used for the resolution of racemic albuterol and amlodipine by selective crystallization of the diastereomeric salts. researchgate.netbhu.ac.in This process allows for the isolation of a single, optically pure enantiomer from a racemic mixture, which is a critical step in the manufacturing of many pharmaceuticals. chemimpex.com

The tartaric acid scaffold is a privileged structure in the development of chiral catalysts and ligands. chemimpex.com Its C2-symmetric backbone is a common feature in many successful chiral ligands used in asymmetric catalysis. O,O'-Di-p-toluoyl-D-tartaric acid can be chemically modified to create a diverse library of chiral ligands for various metal-catalyzed reactions.

One notable example is the development of chiral (acyloxy)borane (CAB) complexes. These catalysts, prepared from tartaric acid derivatives and borane, are effective in catalyzing asymmetric Diels-Alder reactions with high enantioselectivity. scielo.br The toluoyl groups in the tartaric acid derivative play a crucial role in creating a well-defined chiral pocket around the active site, thereby directing the approach of the reactants to favor the formation of one enantiomer.

Catalyst SystemReactionEnantiomeric Excess (ee)Diastereomeric Ratio (d.r.)Yield
(+)-Tartaric acid / Ho(OTf)3[4+2] Cycloaddition of isochromene acetal (B89532) and vinylboronateup to 98.5:1.5 er>99:1Good
Chiral (acyloxy)borane (CAB) from tartaric acid derivativeDiels-Alder of methacrolein (B123484) and cyclopentadiene96% ee (exo)89:11 (exo/endo)85%

Table showing the effectiveness of tartaric acid-derived catalysts in asymmetric reactions. scielo.brnih.gov

Ligands derived from O,O'-Di-p-toluoyl-D-tartaric acid are instrumental in a wide range of metal-catalyzed asymmetric transformations. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the ligand coordinating to the metal center. rsc.org This approach avoids the need for chiral elements within the ligand itself, with the chirality originating from the stereogenic metal center. rsc.org

Ruthenium complexes bearing chiral ligands derived from tartaric acid, for example, have shown excellent performance in the asymmetric transfer hydrogenation of ketones. nih.gov In these systems, the tartaric acid-derived ligand creates a chiral environment around the ruthenium atom, which is the active catalytic center. This forces the hydrogenation to occur from a specific face of the ketone, resulting in the preferential formation of one enantiomer of the corresponding alcohol.

Derivatization with this compound for Analytical Chiral Separation

The separation of enantiomers is a significant challenge in analytical chemistry. This compound is a valuable chiral derivatizing agent (CDA) used to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers can then be separated and quantified using standard chromatographic techniques.

This compound reacts with racemic compounds containing nucleophilic groups, such as amines and alcohols, to form stable diastereomeric derivatives. Since these diastereomers possess different physicochemical properties, they can be separated on achiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). sigmaaldrich.comresearchgate.net

A key application is in the analysis of chiral drugs and metabolites in biological samples. For example, a related compound, diacetyl-L-tartaric anhydride (DATAAN), has been used for the derivatization of vigabatrin (B1682217) enantiomers in mouse serum, allowing for their separation and quantification by UHPLC-Q-TOF-MS. researchgate.net The derivatization creates diastereomers that are easily resolved by reversed-phase chromatography. researchgate.net This methodology is crucial for pharmacokinetic and metabolic studies of chiral drugs, where the two enantiomers may exhibit different biological activities.

AnalyteDerivatizing AgentAnalytical MethodKey Finding
Vigabatrin enantiomersDiacetyl-L-tartaric anhydrideUHPLC-Q-TOF-MSSuccessful resolution and quantification of enantiomers in serum. researchgate.net
(RS)-AmlodipineO,O'-Di-p-toluoyl-D-tartaric acidHPLCSeparation of diastereomeric salts for enantiomeric resolution. bhu.ac.in
(RS)-IbuprofenO,O'-Di-p-toluoyl-D-tartaric acidHPLCEnantioseparation via diastereomeric salt formation and filtration. researchgate.net

Table summarizing the use of tartaric acid derivatives for chiral separations.

Reagent Specificity and Efficiency in Chiral Derivatization

This compound is a highly effective chiral derivatizing agent employed in enantioselective processes. Its primary application lies in the conversion of enantiomeric mixtures of compounds, particularly those containing primary and secondary amine or alcohol functional groups, into diastereomers. This transformation is crucial as diastereomers possess distinct physical properties, unlike enantiomers, allowing for their separation by standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

The specificity of this compound is dictated by the reactivity of the anhydride functional group. This group readily reacts with nucleophiles like amines and alcohols under mild conditions to form stable diastereomeric amides and esters, respectively. The chiral backbone of the tartaric acid derivative imparts the necessary stereochemical differentiation to the resulting products.

The efficiency of this chiral derivatization process is evaluated based on several factors, including the yield of the derivatization reaction, the degree of separation achieved between the diastereomers (resolution), and the ease of removal of the chiral auxiliary after separation to recover the pure enantiomers. Research has shown that tartaric acid derivatives are effective resolving agents for a variety of compounds. researchgate.net

Derivatization of Amines

This compound is particularly effective for the chiral resolution of primary and secondary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a diastereomeric amide-carboxylic acid. The presence of the bulky p-toluoyl groups often enhances the resolution of the resulting diastereomers in chromatography.

A notable application is in the pharmaceutical industry for the separation of enantiomers of drug candidates. For instance, derivatives of tartaric acid have been successfully used in the resolution of racemic amines, which is a critical step in the development of stereochemically pure drugs. researchgate.net The choice of the D-enantiomer of the derivatizing agent will selectively react with a racemic mixture to produce two diastereomers, for example, (R)-amine-(D)-derivatizing agent and (S)-amine-(D)-derivatizing agent, which can then be separated.

Table 1: Efficiency of this compound in the Derivatization of Chiral Amines (Illustrative Data)
Chiral AmineReaction Yield (%)Chromatographic Resolution (Rs)Enantiomeric Excess (ee) of Separated Amine (%)
1-Phenylethylamine>952.1>99
Amlodipine>901.8>98
Propranolol>921.9>99

Derivatization of Alcohols

Similar to amines, chiral alcohols can be resolved using this compound. The hydroxyl group of the alcohol reacts with the anhydride to form diastereomeric esters. The efficiency of this derivatization can be influenced by the steric hindrance around the hydroxyl group. Primary alcohols generally react more readily than secondary alcohols, while tertiary alcohols may require more forcing conditions or specific catalysts.

The resulting diastereomeric esters can be effectively separated by normal-phase HPLC on a silica (B1680970) gel column. The selection of the appropriate solvent system is crucial for achieving optimal separation.

Table 2: Efficiency of this compound in the Derivatization of Chiral Alcohols (Illustrative Data)
Chiral AlcoholReaction Yield (%)Chromatographic Resolution (Rs)Enantiomeric Excess (ee) of Separated Alcohol (%)
1-Phenyl-1-ethanol>901.7>98
2-Butanol>851.5>97
Menthol>881.6>98

Research Findings on a Related Compound

A study on the enantioseparation of racemic ibuprofen utilized O,O'-di-p-toluoyl-D-tartaric acid, the hydrolyzed form of the anhydride, as a resolving agent. researchgate.net The research demonstrated the strong recognition ability of the D-di-p-toluoyl-tartaric acid derivative for (S)-Ibuprofen, leading to the effective formation and separation of the diastereomeric salt. researchgate.net This principle of specific chiral recognition is fundamental to the efficacy of this compound as a derivatizing agent, as the formation of diastereomers with significantly different properties is key to their successful separation.

Mechanistic Insights and Theoretical Studies of O,o Di P Toluoyl D Tartaric Anhydride Mediated Processes

Elucidation of Chiral Recognition Mechanisms

Chiral recognition is a complex phenomenon dictated by the subtle differences in the three-dimensional arrangement of atoms. With O,O'-Di-p-toluoyl-D-tartaric anhydride (B1165640) and its corresponding acid, this recognition is achieved through the formation of transient diastereomeric complexes stabilized by a network of non-covalent interactions. The distinct spatial orientation of the toluoyl groups and the tartaric acid backbone creates a specific chiral environment, forcing interacting molecules into conformations that reveal their stereochemical identity.

The formation of stable diastereomeric complexes between the chiral resolving agent and the substrate is the cornerstone of enantioselection. These complexes are held together by a combination of intermolecular forces. While strong hydrogen bonds, such as those between carboxylic acid groups ([O-H...O]), are fundamental, weaker interactions also play a decisive role in the discrimination process.

Hydrogen Bonding: In processes involving the hydrolyzed form, O,O'-Di-p-toluoyl-D-tartaric acid, strong hydrogen bonds between the carboxylic acid moieties of the resolving agent and suitable functional groups (e.g., amines, alcohols) on the substrate are primary points of association.

Carbonyl-Carbonyl Interactions: The interplay between carbonyl groups can also influence the supramolecular assembly, helping to define the specific three-dimensional structure required for effective chiral recognition. researchgate.net

The collective effect of these varied interactions creates a unique binding pocket. The difference in the goodness-of-fit for each enantiomer within this pocket leads to a thermodynamic preference for one diastereomeric complex over the other, enabling their separation.

The principle of enantiodiscrimination by O,O'-Di-p-toluoyl-D-tartaric anhydride and its derivatives relies on the formation of diastereomers with distinct physicochemical properties. When a racemic mixture interacts with the chiral agent, two different diastereomeric complexes (or salts) are formed: (R)-substrate-(D)-agent and (S)-substrate-(D)-agent.

The differing spatial arrangement of these diastereomers results in different interaction energies. The toluoyl groups enforce a rigid conformational arrangement, which maximizes steric and electronic differences upon interaction with the enantiomers of a substrate. One enantiomer will typically form a more stable, lower-energy complex due to more favorable intermolecular interactions and less steric hindrance. This difference in stability allows for separation by methods such as fractional crystallization or chromatography. In its role as a chiral auxiliary, the anhydride moiety covalently binds to a substrate, directing subsequent reactions to occur from a less sterically hindered face, thereby controlling the formation of a specific stereocenter. guidechem.com

Interaction TypeRole in Chiral Recognition
Strong Hydrogen Bonding Primary binding interaction, anchoring the substrate to the chiral agent.
C-H...π Interactions Secondary interactions that provide conformational rigidity and contribute to enantiodiscrimination. researchgate.net
Steric Repulsion The bulky toluoyl groups create a chiral pocket that sterically disfavors the binding of one enantiomer.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful insights into the transient and low-energy states that govern chiral recognition and reaction pathways. These theoretical studies complement experimental findings by offering a molecular-level picture of the interactions and transformations involved.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and transition states of reacting systems. For processes involving chiral catalysts like O,O'-Di-p-toluoyl-D-tartaric acid, DFT can be used to map out the entire reaction coordinate for both enantiomeric pathways. mdpi.comrsc.org

These investigations can:

Calculate the activation energies for the formation of competing diastereomeric transition states.

Identify the lowest energy pathway, which corresponds to the major enantiomer formed.

Elucidate the role of the catalyst in stabilizing the preferred transition state through specific intermolecular interactions.

For instance, in the O,O'-di-p-toluoyl-D-tartaric acid-catalyzed aza-Friedel-Crafts reaction, DFT calculations could model the interaction between the acid catalyst, the indole, and the imine, revealing how hydrogen bonding activates the reactants and how the chiral scaffold of the catalyst dictates the facial selectivity of the nucleophilic attack. researchgate.net

The three-dimensional structure of the chiral agent and its complexes is paramount to its function. Conformational analysis through molecular modeling is used to identify the most stable arrangements of the this compound and its derivatives. Detailed analysis shows that the final conformation of such molecules is often a result of strong intermolecular interactions within a crystal lattice or with a substrate. researchgate.net

Modeling the non-covalent interactions within the diastereomeric complexes allows for a quantitative estimation of their relative stabilities. By comparing the calculated binding energies for the complexes formed with each enantiomer of a substrate, it is possible to predict the efficiency of a chiral resolution. These models can highlight the specific hydrogen bonds or van der Waals contacts that are key to enantiodiscrimination, guiding the rational design of more effective resolving agents.

Computational MethodApplication in Studying Chiral Recognition
Density Functional Theory (DFT) Elucidation of reaction pathways, calculation of transition state energies, and prediction of enantioselectivity. mdpi.comrsc.org
Molecular Mechanics (MM) Rapid conformational analysis of the chiral agent and its diastereomeric complexes.
Symmetry-Adapted Perturbation Theory (SAPT) Detailed energy decomposition analysis to quantify the individual contributions of electrostatic, exchange, induction, and dispersion forces to the overall binding energy. mdpi.com

Kinetic and Thermodynamic Aspects of Enantioselective Processes

The outcome of an enantioselective process is governed by both kinetics and thermodynamics. A successful resolution or asymmetric reaction requires a significant difference in either the rate of formation of the diastereomeric products (kinetic control) or the stability of the diastereomeric complexes (thermodynamic control).

In kinetic resolutions, the two enantiomers of a racemic substrate react with a chiral reagent or catalyst at different rates. For example, the acylation of a racemic alcohol with this compound may proceed much faster for one enantiomer than the other, allowing for the separation of the unreacted, single-enantiomer alcohol from the diastereomeric ester product. A kinetic study of the synthesis of the related O,O'-dibenzoyltartaric anhydride showed that the reaction follows pseudo-first-order kinetics. researchgate.net

ParameterRelevance to Enantioselection
Rate Constant (k) In kinetic resolutions, the ratio of rate constants for the two enantiomers (k_fast / k_slow) determines the selectivity.
Activation Energy (Ea) The difference in activation energies for the reaction of each enantiomer leads to different reaction rates.
Gibbs Free Energy (ΔG) In thermodynamic resolutions, the difference in ΔG between the two diastereomeric complexes determines the equilibrium composition and resolution efficiency.
Enthalpy (ΔH) & Entropy (ΔS) These components of Gibbs free energy provide insight into the driving forces of complex formation and chiral recognition. researchgate.net

Engineering and Industrial Considerations in Utilizing O,o Di P Toluoyl D Tartaric Anhydride

Process Scale-Up and Economic Viability in Synthesis and Chiral Resolution

The transition of synthesis and chiral resolution processes from the lab to an industrial scale presents significant challenges and economic considerations. numberanalytics.comresearchgate.net The economic viability of using O,O'-Di-p-toluoyl-D-tartaric anhydride (B1165640) as a resolving agent is directly tied to the efficiency, cost, and scalability of both its own synthesis and the resolution process it is used in. numberanalytics.com

The synthesis of O,O'-Di-p-toluoyl-D-tartaric anhydride is an intermediate step in the production of the widely used resolving agent, O,O'-Di-p-toluoyl-D-tartaric acid. An efficient industrial method involves reacting D-tartaric acid with p-toluoyl chloride in a suitable solvent like toluene (B28343). google.com Key factors that enhance the economic viability and scalability of this synthesis include the use of a catalyst, such as copper sulfate (B86663) or ferrous sulfate, which significantly reduces reaction times and improves yield and product quality. google.com The process is designed for mild conditions, avoiding hazardous reagents like thionyl chloride, which improves operational safety. google.com Such process optimizations are crucial for reducing production costs and environmental impact, making the resolving agent more competitive. google.comnih.gov The decision to develop a single enantiomer drug, for instance, must weigh the increased production and development costs against the therapeutic benefits. nih.gov

Table 1: Factors in Process Scale-Up and Economic Viability

Factor Consideration in Synthesis Consideration in Chiral Resolution Economic Impact
Raw Materials Cost and availability of D-tartaric acid and p-toluoyl chloride. google.com Cost of the resolving agent, racemic mixture, and solvents. researchgate.net Direct impact on the final cost of the pure enantiomer. nih.gov
Process Conditions Use of mild conditions and safe reagents enhances operational safety. google.com Optimization of temperature, solvent, and crystallization time for maximum yield and purity. acs.org Reduces capital expenditure on specialized equipment and lowers operational risk.
Catalyst Use of copper or ferrous sulfate to reduce reaction time and improve yield. google.com Not directly applicable to the resolution step, but the purity of the resolving agent is key. Increases throughput and lowers manufacturing cost per unit.
Technology Simple, scalable reaction and centrifugation steps. google.com Choice between classical diastereomeric crystallization and chromatographic methods (HPLC, SFC). veranova.comnih.gov Technology choice affects capital investment, operating costs, and throughput. researchgate.netnih.gov

| Yield & Efficiency | High yield (over 95%) reported in optimized synthesis processes. google.com | Resolution efficiency and yield of the desired enantiomer determine process feasibility. acs.orgveranova.com | Higher yields directly translate to lower cost of goods. acs.org |

Recovery and Recycling of Chiral Resolving Agents and Derivatives

In processes utilizing this compound or its resulting acid, the resolving agent is typically liberated from the diastereomeric salt during the final stages of purification. This yields waste streams containing salts of D-tartaric acid, such as dipotassium (B57713) D-tartrate or ammonium (B1175870) D-tartrate. google.comgoogle.com Processes have been developed to recover essentially enantiomerically pure D-tartaric acid from these aqueous and organic waste streams. google.comwipo.int A common method involves acidifying the waste stream to a pH of about 2.5 to 4.5, which causes the alkali metal hydrogen D-tartrate to crystallize. google.com This intermediate salt can then be treated with a stronger acid, like hydrochloric or sulfuric acid, to regenerate the D-tartaric acid in high yield and purity. google.comgoogle.com

This recovered D-tartaric acid is of high optical purity and can be directly recycled back into the synthesis process to produce more this compound. google.comgoogle.com This creates a sustainable, continuous resolution process that minimizes waste and significantly reduces the need for virgin raw materials. google.com Furthermore, solvents used in the synthesis and resolution, such as toluene, can also be recovered and recycled, further reducing production costs and environmental impact. google.com

Table 2: Recovery and Recycling Strategies

Component Source in Process Recovery Method Benefit
D-Tartaric Acid Aqueous waste streams after liberation from the diastereomeric salt. google.comgoogle.com Acidification to precipitate alkali metal hydrogen D-tartrate, followed by treatment with a strong acid. google.com Reduces raw material costs, improves process sustainability, and ensures a stable supply of the resolving agent. google.com
Solvents (e.g., Toluene) Used as a reaction solvent in synthesis and as a solvent in resolution steps. google.com Distillation and other standard solvent recovery techniques. Lowers solvent purchase and disposal costs, reducing the environmental footprint of the process. google.com

| Unwanted Enantiomer | Mother liquor after crystallization of the desired diastereomeric salt. | Can be racemized and reintroduced into the separation process. nih.gov | Maximizes the conversion of the starting racemic mixture, potentially doubling the yield. |

Quality Control and Purity Assessment in Academic and Process Development Contexts

Rigorous quality control and purity assessment are fundamental in both academic research and industrial process development to ensure the reliability and effectiveness of this compound and its derivatives as chiral resolving agents. The purity of the resolving agent directly impacts the efficiency of the resolution and the enantiomeric excess (ee) of the final product. acs.org

The quality assessment of O,O'-Di-p-toluoyl-D-tartaric acid, the hydrolysis product of the anhydride, typically involves a battery of analytical tests. High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the chemical purity, often requiring a purity of 98.0% or higher. avantorsciences.com Chiral HPLC is specifically used to confirm the optical purity or enantiomeric excess. veranova.com Titration analysis is employed to assay the acid content. avantorsciences.com

Spectroscopic methods are also crucial. Infrared (IR) spectroscopy is used to confirm the identity of the compound by matching its spectrum to that of a standard. zephyrsynthesis.com Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure. tcichemicals.com The use of chiral solvating agents in NMR can also be an effective, complementary method to chromatography for determining enantiopurity. acs.org Physical properties such as melting point and specific optical rotation are also key quality parameters. For example, (+)-O,O'-Di-p-toluoyl-D-tartaric acid has a characteristic melting point of 169-171 °C and a specific rotation of around +138° to +139° (c=1 in ethanol). tcichemicals.comsigmaaldrich.com For the anhydrous form, water content is determined by Karl Fischer titration to ensure it is below a specified limit, such as 1.0%. zephyrsynthesis.com These analytical methods ensure that each batch of the resolving agent meets the required specifications for consistent performance in chiral resolution. sigmaaldrich.com

Table 3: Quality Control Parameters and Analytical Methods

Parameter Analytical Method Typical Specification Purpose
Chemical Purity High-Performance Liquid Chromatography (HPLC), Titration >98.0% avantorsciences.comtcichemicals.com Ensures the absence of impurities that could interfere with crystallization.
Optical Purity Chiral HPLC, Polarimetry (Specific Optical Rotation) >98.0% ee tcichemicals.com, [α]D ≈ +139° (c=1, EtOH) for the D-acid. avantorsciences.com Confirms the enantiomeric integrity of the chiral resolving agent.
Identity Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectrum matches standard. zephyrsynthesis.comtcichemicals.com Confirms the correct chemical structure.
Melting Point Melting Point Apparatus 169-171 °C (for the D-acid) sigmaaldrich.comsigmaaldrich.com A sharp melting point range indicates high purity.
Water Content Karl Fischer (KF) Titration <1.0% (for anhydrous form) zephyrsynthesis.com Ensures the material is in the correct hydration state, which can affect reactivity and weight.

| Solubility | Visual Inspection | Clear solution in specified solvent (e.g., 20% Methanol). zephyrsynthesis.com | Verifies that the material will dissolve properly for the resolution process. |

Future Research Trajectories and Potential Innovations for O,o Di P Toluoyl D Tartaric Anhydride

Exploration of Novel Reaction Systems and Substrate Scope

The foundational structure of O,O'-Di-p-toluoyl-D-tartaric anhydride (B1165640) makes it a prime candidate for expansion into new catalytic systems and for use with a broader range of substrates. As a precursor, it readily hydrolyzes to O,O'-Di-p-toluoyl-D-tartaric acid, which is a versatile chiral Brønsted acid catalyst. google.com Research is moving towards leveraging this catalyst in reactions beyond its traditional use in resolving amines.

Future explorations will likely focus on expanding the scope of reactions catalyzed by its derivatives. For instance, its application in enantioselective aza-Friedel-Crafts reactions has been demonstrated, opening the door to the synthesis of chiral amines. researchgate.net Further research could explore its efficacy in other carbon-carbon bond-forming reactions such as enantioselective Mukaiyama aldol reactions, Michael additions, and Diels-Alder reactions. A key strategy in this area involves the design of systems with multiple metal centers held in a chiral environment by tartrate derivatives, which can activate and orient substrates for highly selective transformations. thieme-connect.com

Expanding the substrate scope is another critical frontier. While tartaric acid-derived auxiliaries have been used successfully in Simmons-Smith reactions of allylic alcohols and 1,3-dipolar cycloadditions, future work could target more challenging substrate classes. thieme-connect.comresearchgate.net This includes extending the methodology to less reactive olefins, sterically hindered substrates, and a wider variety of imines and nitrones. The goal is to develop more general and efficient methods for constructing complex chiral molecules. thieme-connect.com

Table 1: Potential Novel Reaction Systems for O,O'-Di-p-toluoyl-D-tartaric Acid/Anhydride

Reaction Type Potential Substrates Desired Chiral Product
Enantioselective Michael Addition α,β-Unsaturated ketones, esters, nitriles Chiral 1,5-dicarbonyl compounds, γ-nitro ketones
Asymmetric Diels-Alder Reaction Dienes and dienophiles Chiral cyclohexene derivatives
Enantioselective Mukaiyama Aldol Silyl enol ethers and aldehydes/ketones Chiral β-hydroxy carbonyl compounds
Asymmetric Epoxidation Prochiral olefins Chiral epoxides
C-H Functionalization Unactivated C-H bonds Chiral alkanes, ethers, and amines

Integration with Advanced Analytical Techniques for Enhanced Chiral Analysis

O,O'-Di-p-toluoyl-D-tartaric anhydride is an effective chiral derivatizing agent, converting enantiomeric mixtures of alcohols or amines into diastereomers. These diastereomers possess distinct physical properties, allowing for their separation and quantification. While traditionally analyzed by techniques like High-Performance Liquid Chromatography (HPLC), future research will focus on integrating this derivatization with more advanced analytical methods for higher sensitivity, resolution, and throughput.

A significant area of development is the use of Nuclear Magnetic Resonance (NMR) spectroscopy for determining enantiomeric excess (ee). nih.gov By reacting a chiral analyte with the anhydride, diastereomeric esters or amides are formed which can exhibit distinct signals in the ¹H or ¹³C NMR spectrum. researchgate.netrsc.org The ratio of the integrals of these signals provides a direct and accurate measure of the ee. researchgate.net Future work could involve developing novel NMR pulse sequences or using higher field magnets to improve the resolution of signals for complex mixtures.

Furthermore, coupling chiral derivatization with mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS), can provide highly sensitive and selective analysis. This is particularly valuable for analyzing trace amounts of chiral compounds in complex matrices, such as biological fluids or environmental samples. Innovations could include the design of anhydride derivatives that incorporate specific mass tags to enhance ionization efficiency and detection limits.

Table 2: Advanced Analytical Techniques for Chiral Analysis using this compound Derivatization

Analytical Technique Principle Potential Innovations
High-Field NMR Spectroscopy Formation of diastereomers with chemically non-equivalent nuclei, leading to separate NMR signals. Use of 2D NMR techniques (e.g., HSQC, HMBC) for complex structures; development of in-situ derivatization methods.
Chiral HPLC Separation of diastereomeric derivatives on a standard (non-chiral) stationary phase. Coupling with MS for peak identification; development of ultra-high-pressure liquid chromatography (UHPLC) methods for faster analysis.
Tandem Mass Spectrometry (MS/MS) Fragmentation of diastereomeric ions to produce unique fragment patterns for quantification. Development of derivatizing agents with charge-remote fragmentation sites for improved structural elucidation.
Capillary Electrophoresis (CE) Separation of charged diastereomeric derivatives based on their differential mobility in an electric field. Integration with microfluidic "lab-on-a-chip" systems for high-throughput screening.

Design of Next-Generation Chiral Reagents and Auxiliaries Based on this compound Scaffold

The rigid and well-defined stereochemical structure of the tartaric acid backbone makes the this compound an ideal scaffold for designing new and more sophisticated chiral reagents and auxiliaries. Future research will focus on modifying this core structure to fine-tune its steric and electronic properties, thereby enhancing its performance in asymmetric synthesis.

One promising direction is the synthesis of derivatives with modified aromatic groups. Replacing the p-toluoyl groups with other substituted benzoyl groups could modulate the catalyst's reactivity and selectivity. For example, introducing electron-withdrawing groups could increase the acidity of the corresponding diacid, potentially enhancing its catalytic activity. Conversely, introducing bulky substituents could create more defined chiral pockets, leading to higher enantioselectivities.

Another innovative approach is the incorporation of the anhydride scaffold into larger, multifunctional catalytic systems. This could involve linking the anhydride to other catalytic moieties, such as transition metal complexes or organocatalytic units, to create cooperative catalysts capable of promoting complex transformations with high stereocontrol. thieme-connect.com The development of polymer-supported or immobilized versions of these catalysts is also a key area of interest, facilitating catalyst recovery and recycling, which is crucial for sustainable industrial processes. These next-generation reagents could find applications in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value chemicals. chemimpex.com

Table of Mentioned Compounds

Compound Name
This compound
O,O'-Di-p-toluoyl-D-tartaric acid
Allylic alcohols
Imines
Nitrones
Silyl enol ethers
Aldehydes
Ketones
Dienes
Dienophiles
Olefins
Alcohols

Q & A

Basic Questions

Q. What experimental methods are recommended for characterizing O,O'-Di-p-toluoyl-D-tartaric anhydride?

  • Methodology :

  • FTIR Analysis : Identify the anhydride's carbonyl peaks. Symmetric and asymmetric C=O stretches appear at ~1,770 cm⁻¹ (anhydride) and ~1,637 cm⁻¹ (carboxylic acid) .

  • NMR Spectroscopy : Use 1H^1H NMR to confirm substitution patterns. For example, O-benzoyl-L-tartaric anhydride (structurally analogous) shows distinct proton shifts: δ 8.0–7.4 ppm (aromatic protons) and δ 5.5–4.8 ppm (tartrate backbone) .
  • Polarimetry : Verify optical purity due to the compound's chiral centers.

Q. How is this compound synthesized in laboratory settings?

  • Methodology :

  • Acylation Reaction : React D-tartaric acid with p-toluoyl chloride in anhydrous conditions (e.g., using DME as a solvent). Monitor reaction progress via TLC or HPLC .
  • Purification : Crystallize the product from a non-polar solvent (e.g., diethyl ether) to isolate white crystalline solids. Typical yields range from 75–95%, depending on stoichiometry and temperature .

Q. What hydrolysis protocols are effective for converting this compound to its corresponding acid?

  • Methodology :

  • Direct Hydrolysis : Use a water-miscible solvent (e.g., acetone) with controlled pH (4–6) to avoid side reactions. Optimize temperature (50–70°C) and agitation rate for complete conversion .
  • Process Optimization : Apply factorial experimental designs to maximize yield (e.g., from 81% to 95% by adjusting molar ratios and reaction time) .

Advanced Research Questions

Q. How can kinetic studies improve the synthesis of this compound?

  • Methodology :

  • Pseudo-First-Order Kinetics : Conduct time-resolved experiments under excess acylating agent. Calculate rate constants (kk) using spectrophotometric or chromatographic monitoring .
  • Activation Energy : Determine EaE_a via the Arrhenius equation (k=AeEa/RTk = A \cdot e^{-E_a/RT}) to optimize temperature conditions. For dibenzoyl analogs, EaE_a values range from 50–70 kJ/mol .

Q. What role does this compound play in resolving enantiomers via HPLC?

  • Methodology :

  • Chiral Derivatization : React the anhydride with racemic mixtures containing primary amines (e.g., mexiletine) to form diastereomers. Use reversed-phase HPLC with C18 columns and UV detection (λ = 254 nm) for separation .
  • Validation : Assess linearity (R2>0.99R^2 > 0.99), limit of detection (10–30 pmol), and recovery rates (>95%) to ensure robustness .

Q. How should researchers address contradictions in crystallographic or spectroscopic data for this compound?

  • Methodology :

  • SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve ambiguities in bond lengths or angles. Cross-validate with density functional theory (DFT) calculations .
  • Multi-Technique Cross-Check : Compare XRD, NMR, and FTIR data to identify systematic errors. For example, mismatched carbonyl peaks may indicate hydration or degradation .

Q. What experimental design strategies optimize large-scale production of this compound?

  • Methodology :

  • Continuous Reactor Design : Use kinetic data (e.g., reaction half-life) to determine residence time and flow rates. For dibenzoyl analogs, continuous processes achieve >90% conversion with minimal byproducts .
  • Scale-Up via DoE : Apply rotatable central composite designs to map parameter interactions (e.g., solvent volume, temperature, and catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.